molecular formula C13H16N4O2 B11379483 N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11379483
M. Wt: 260.29 g/mol
InChI Key: QAOHCUJYPWJGRO-UHFFFAOYSA-N
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Description

N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.

    Carboxamide Formation: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: As a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent used to treat fungal infections.

    Itraconazole: Another antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

This compound is unique due to its specific substitution pattern and potential biological activities. Its hydroxymethyl and carboxamide groups may confer distinct properties compared to other triazole derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-ethyl-5-(hydroxymethyl)-2-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-3-14-13(19)12-10(8-18)15-17(16-12)11-7-5-4-6-9(11)2/h4-7,18H,3,8H2,1-2H3,(H,14,19)

InChI Key

QAOHCUJYPWJGRO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(N=C1CO)C2=CC=CC=C2C

Origin of Product

United States

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